2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a valuable compound in drug development.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different heteroatoms.
Uniqueness: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological activities.
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H8N4S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) |
InChI Key |
CXZZRKJOZBHINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N=CN=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.